molecular formula C18H21N5 B2987496 1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-00-2

1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2987496
CAS No.: 872623-00-2
M. Wt: 307.401
InChI Key: ALUKUPRIOUFISF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a piperidin-1-yl moiety.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-6-7-15(10-14(13)2)23-18-16(11-21-23)17(19-12-20-18)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUKUPRIOUFISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethylphenyl hydrazine with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and steric effects compared to electron-withdrawing groups (e.g., 4-chlorobenzyl in ) or polar substituents (e.g., 4-fluoro-2-hydroxyphenyl in ).
  • Heterocyclic Moieties : Piperidine in the target compound offers conformational flexibility, whereas piperazine derivatives (e.g., ) introduce additional nitrogen atoms for hydrogen bonding. Pyrrolidine analogs (e.g., ) exhibit reduced ring strain but lower basicity.

Kinase Inhibition :

  • The target compound’s piperidine moiety resembles 4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (F108), a known S6K1 kinase inhibitor . Piperidine’s flexibility may enhance binding to ATP pockets.
  • Fluorophenyl-substituted piperazines (e.g., ) show improved selectivity for G-protein-coupled receptors (GPR35/GPR55) due to halogen interactions .

Anticancer Potential :

  • Analogs like 4-[4-(4-fluorophenyl)piperazin-1-yl] derivatives have been tested in combination therapies with mTOR inhibitors for glioblastoma and lung cancers . The target compound’s dimethylphenyl group may modulate toxicity profiles.

Biological Activity

1-(3,4-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19N5\text{C}_{15}\text{H}_{19}\text{N}_5

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a piperidine moiety.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting protein kinases that play critical roles in cancer progression.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been reported, affecting downstream signaling pathways that regulate cellular responses.
  • DNA/RNA Interaction : The compound might bind to nucleic acids, influencing gene expression and cellular function.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for this compound:

  • Cancer Therapy : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties. For example, one study demonstrated that a related compound showed cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .
  • Neurological Disorders : The piperidine component suggests potential applications in treating neurological conditions such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .
  • Antiviral Activity : There is emerging evidence supporting the antiviral potential of this class of compounds. For instance, derivatives have been identified as inhibitors of the SARS-CoV-2 main protease, indicating their potential role in COVID-19 treatment .

Case Studies

Several case studies provide insights into the biological activity of this compound:

StudyFindingsReference
Study on Anticancer Activity Demonstrated cytotoxicity against FaDu cells; better than bleomycin
Alzheimer's Disease Research Inhibition of AChE and BuChE; improved brain exposure
Antiviral Research Exhibited strong binding affinity to SARS-CoV-2 main protease

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